2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HR325 involves the preparation of 2-cyano-3-cyclopropyl-3-hydroxy-N-(4’-trifluoromethyl-3’-methylphenyl)-propenamide . The synthetic route typically includes the following steps:
Formation of the cyclopropyl group: This involves the cyclopropanation of an appropriate alkene.
Introduction of the cyano group: This is achieved through nucleophilic substitution reactions.
Hydroxylation: The introduction of the hydroxyl group is typically done using oxidation reactions.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of HR325 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
HR325 undergoes several types of chemical reactions, including:
Oxidation: HR325 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: HR325 can participate in nucleophilic substitution reactions, particularly at the cyano and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives and various substituted analogues of HR325 .
Scientific Research Applications
HR325 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying DHODH inhibition and prostaglandin synthesis.
Biology: Investigated for its effects on immunoglobulin secretion and immune response modulation.
Medicine: Explored for potential therapeutic applications in autoimmune diseases due to its immunosuppressive properties.
Industry: Utilized in the development of new immunomodulatory drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
HR325 exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, HR325 reduces the production of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a decrease in cell proliferation, particularly in rapidly dividing immune cells . Additionally, HR325 inhibits prostaglandin endoperoxide H synthase (PGHS) -1 and -2, further modulating the immune response .
Comparison with Similar Compounds
HR325 is similar to other DHODH inhibitors and immunosuppressive agents, such as Leflunomide and its active metabolite A77 1726 . HR325 is more potent in inhibiting PGHS and has a unique chemical structure that enhances its immunosuppressive properties . Other similar compounds include:
Leflunomide: A prodrug that is metabolized to A77 1726, which inhibits DHODH.
A77 1726: The active metabolite of Leflunomide, also a DHODH inhibitor.
Teriflunomide: Another DHODH inhibitor used in the treatment of multiple sclerosis
HR325 stands out due to its dual inhibition of DHODH and PGHS, making it a valuable compound in immunomodulation research .
properties
Molecular Formula |
C15H13F3N2O2 |
---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22) |
InChI Key |
GDHFOVCRYCPOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F |
Origin of Product |
United States |
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